molecular formula C8H17NO B1315295 1-Isopropylpiperidin-3-OL CAS No. 3554-62-9

1-Isopropylpiperidin-3-OL

Cat. No.: B1315295
CAS No.: 3554-62-9
M. Wt: 143.23 g/mol
InChI Key: QVUNMWQRCFABKL-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-3-OL is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol

Biochemical Analysis

Biochemical Properties

1-Isopropylpiperidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the oxidation of this compound, making it more hydrophilic and thus easier to excrete from the body . Additionally, this compound can bind to certain receptors in the body, influencing various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission . Additionally, it can activate enzymes involved in the detoxification of harmful substances, enhancing the body’s ability to eliminate toxins. These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, making them more water-soluble and easier to excrete. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biological effects. The distribution of this compound within the body can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules, further modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isopropyl bromide under basic conditions to form 1-isopropylpiperidine. This intermediate is then subjected to oxidation using an appropriate oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropylpiperidin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methylpiperidin-3-OL
  • 1-Ethylpiperidin-3-OL
  • 1-Propylpiperidin-3-OL

Comparison: 1-Isopropylpiperidin-3-OL is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-propan-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNMWQRCFABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506996
Record name 1-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3554-62-9
Record name 1-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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